molecular formula C11H8ClN3O B2948185 4-Chloro-9-methoxy-5H-pyrimido[5,4-b]indole CAS No. 843621-80-7

4-Chloro-9-methoxy-5H-pyrimido[5,4-b]indole

Cat. No.: B2948185
CAS No.: 843621-80-7
M. Wt: 233.66
InChI Key: AZGSGDAPZUDANU-UHFFFAOYSA-N
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Description

4-Chloro-9-methoxy-5H-pyrimido[5,4-b]indole is a heterocyclic compound that belongs to the class of pyrimidoindoles. This compound is characterized by the presence of a chloro group at the 4th position and a methoxy group at the 9th position on the pyrimidoindole skeleton. Pyrimidoindoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-9-methoxy-5H-pyrimido[5,4-b]indole typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chloropyrimidine and 9-methoxyindole.

    Formation of Intermediate: The starting materials undergo a series of reactions, including nucleophilic substitution and cyclization, to form an intermediate compound.

    Final Cyclization: The intermediate compound is then subjected to further cyclization under specific reaction conditions to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Advanced techniques like continuous flow synthesis and automated reactors may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-9-methoxy-5H-pyrimido[5,4-b]indole can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group at the 4th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Reaction conditions typically involve the use of a base and a suitable solvent.

    Oxidation and Reduction: Reagents such as hydrogen peroxide (oxidation) and sodium borohydride (reduction) are commonly used.

    Cyclization Reactions: Cyclization reactions may require the use of catalysts and specific reaction conditions, such as elevated temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidoindoles, oxidized or reduced derivatives, and complex heterocyclic compounds.

Scientific Research Applications

4-Chloro-9-methoxy-5H-pyrimido[5,4-b]indole has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antiviral, anticancer, and antimicrobial properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound for drug development.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of functionalized heterocycles.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-8-methoxy-5H-pyrimido[5,4-b]indole
  • 4-Chloro-5H-pyrimido[5,4-b]indole
  • 9-Methoxy-5H-pyrimido[5,4-b]indole

Uniqueness

4-Chloro-9-methoxy-5H-pyrimido[5,4-b]indole is unique due to the specific positioning of the chloro and methoxy groups, which can significantly influence its chemical reactivity and biological activity. The presence of these substituents can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

4-chloro-9-methoxy-5H-pyrimido[5,4-b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClN3O/c1-16-7-4-2-3-6-8(7)9-10(15-6)11(12)14-5-13-9/h2-5,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZGSGDAPZUDANU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C3=C(N2)C(=NC=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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